molecular formula C13H22N4O2 B2740341 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine CAS No. 1014049-33-2

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine

Cat. No.: B2740341
CAS No.: 1014049-33-2
M. Wt: 266.345
InChI Key: JJATVDRZPUUFDJ-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine is a chemical compound designed for research and development purposes. It belongs to a class of compounds featuring a pyrazole moiety linked to a methylpiperazine ring via a carbonyl group. Pyrazole derivatives are recognized as a privileged scaffold in medicinal chemistry with a broad spectrum of reported pharmacological activities, and they are found in several established pharmaceuticals . The structural complexity of this compound, combining heterocyclic systems, suggests potential for use in various chemical biology and drug discovery contexts. Piperazine derivatives are commonly explored for their physicochemical properties and ability to interact with biological targets. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions and refer to the Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

(3-ethoxy-1-ethylpyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-4-17-10-11(12(14-17)19-5-2)13(18)16-8-6-15(3)7-9-16/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJATVDRZPUUFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The ethoxy and ethyl groups are introduced to the pyrazole ring through nucleophilic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by the reaction of ethylenediamine with a dihaloalkane.

    Coupling Reaction: The final step involves coupling the substituted pyrazole ring with the substituted piperazine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 4 µg/mL, indicating strong potential as antibiotic adjuvants against multidrug-resistant strains.

Table 1: Antimicrobial Activity of 1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Enterococcus faecalis8
Escherichia coli12

Antimalarial and Antileishmanial Activities

This compound has been identified as having potent antileishmanial and antimalarial activities. Studies have demonstrated its effectiveness against Leishmania aethiopica and Plasmodium berghei, with superior antipromastigote activity compared to standard treatments like miltefosine. The mode of action involves disrupting key biochemical pathways within the target organisms, potentially inhibiting the synthesis of essential proteins or nucleic acids.

Pesticidal Properties

Research into the agricultural applications of pyrazole derivatives suggests that they may serve as effective pesticides. The compound's structure allows it to interact with biological targets in pests, leading to potential use in crop protection against various insects and fungi. Field trials are necessary to assess its efficacy and safety in agricultural settings.

Polymer Chemistry

The unique chemical structure of this compound makes it a candidate for incorporation into polymer matrices. Its potential use in developing smart materials that respond to environmental stimuli is under investigation. Preliminary studies suggest that incorporating this compound into polymers could enhance their mechanical properties and thermal stability.

Case Studies and Research Findings

Several studies have documented the biological activity of pyrazole derivatives, including this compound:

  • A study published in the European Journal of Medicinal Chemistry reported on the synthesis and cytotoxic activity of novel pyrazole derivatives, highlighting their potential in cancer therapy due to their ability to induce apoptosis in cancer cells .
  • Another research article discussed the design and synthesis of substituted pyrazole compounds, emphasizing their role as enzyme inhibitors, which could be beneficial in treating metabolic disorders .

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Activity and Selectivity Profiles

  • Immunomodulation vs. Enzyme Inhibition: While the naphthaleneoxypropargyl-piperazine derivative activates immune cells , the phthalazinone-piperazine analogue inhibits PARP enzymes , underscoring how peripheral substituents dictate target specificity.
  • Antimicrobial vs. Anticancer : BM212’s pyrrole-piperazine structure targets bacterial transcription factors , whereas cyclopropanecarbonyl-piperazine derivatives address cancer pathways .

Key Differentiators of 1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine

  • Therapeutic Potential: While direct activity data are absent in the evidence, structural parallels to immunomodulatory and enzyme-inhibiting compounds suggest dual applicability. Further studies could explore its interaction with inflammation-related targets or DNA repair pathways.

Biological Activity

1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine is a compound that belongs to the pyrazole class of derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 1014088-48-2

The biological activity of pyrazole derivatives, including this compound, is attributed to their ability to interact with various biochemical pathways. The mechanisms include:

  • Inhibition of Enzymatic Activity : Pyrazoles often inhibit specific enzymes involved in disease processes. For example, they may disrupt the synthesis of proteins or nucleic acids essential for cell proliferation in cancer cells .
  • Targeting Specific Receptors : The compound may interact with receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, it has shown promising results against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. It has demonstrated activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is notable. Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines and inhibit inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) . This suggests a potential role in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was found to significantly reduce cell viability in HepG2 cells with an IC50 value of approximately 10 µM. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial activity of this compound against common pathogens. Results indicated that it exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for certain strains.

Data Summary Table

Biological ActivityAssessed Cell Lines/OrganismsIC50/MIC ValuesReferences
AnticancerHepG2 (Liver carcinoma)~10 µM
A549 (Lung carcinoma)Not specified
AntimicrobialVarious bacterial strains~5 µg/mL
Anti-inflammatoryIn vivo modelsNot specified

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